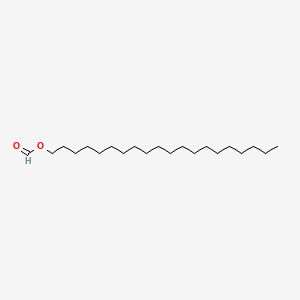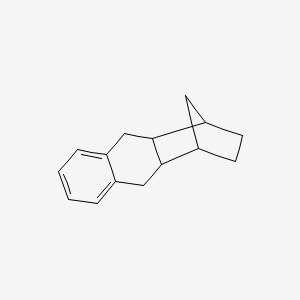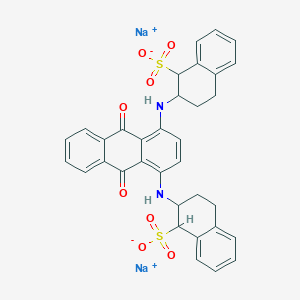
Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate) is a complex organic compound with a unique structure that combines anthracene and naphthalene derivatives. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate) involves several stepsThe reaction conditions typically involve the use of strong acids like sulfuric acid and high temperatures to facilitate the sulfonation process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various anthraquinone derivatives, which are important in dye and pigment industries.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate) involves its interaction with molecular targets through its sulfonate and anthracene groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Disodium ((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(1,2,3,4-tetrahydronaphthalenesulphonate) can be compared with other similar compounds like:
- Disodium 9,10-dihydro-9,10-dioxoanthracene-2,7-disulphonate
- Disodium 1-amino-4-((4-(2-bromo-1-oxoallyl)amino)-2-sulfonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate
These compounds share similar structural features but differ in their specific functional groups and applications.
Eigenschaften
CAS-Nummer |
72187-18-9 |
|---|---|
Molekularformel |
C34H28N2Na2O8S2 |
Molekulargewicht |
702.7 g/mol |
IUPAC-Name |
disodium;2-[[9,10-dioxo-4-[(1-sulfonato-1,2,3,4-tetrahydronaphthalen-2-yl)amino]anthracen-1-yl]amino]-1,2,3,4-tetrahydronaphthalene-1-sulfonate |
InChI |
InChI=1S/C34H30N2O8S2.2Na/c37-31-23-11-5-6-12-24(23)32(38)30-26(36-28-16-14-20-8-2-4-10-22(20)34(28)46(42,43)44)18-17-25(29(30)31)35-27-15-13-19-7-1-3-9-21(19)33(27)45(39,40)41;;/h1-12,17-18,27-28,33-36H,13-16H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI-Schlüssel |
SUVOPWMWZMSQOO-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C1NC3=C4C(=C(C=C3)NC5CCC6=CC=CC=C6C5S(=O)(=O)[O-])C(=O)C7=CC=CC=C7C4=O)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


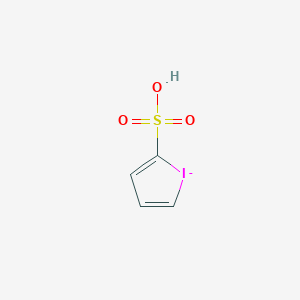
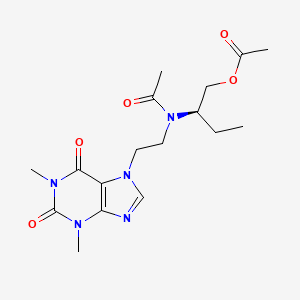
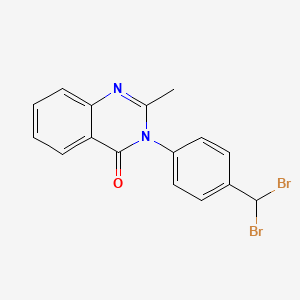
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)

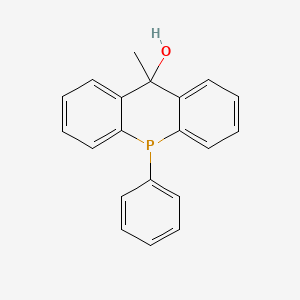
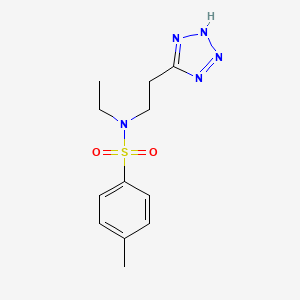

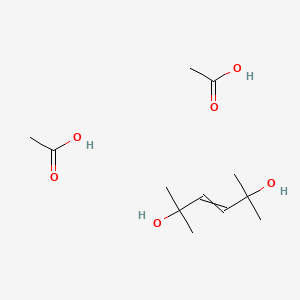

![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
